Ethyl 5-amino-6-(ethylamino)pyrimidine-4-carboxylate

TPSA hydrogen bonding drug-likeness

Ethyl 5-amino-6-(ethylamino)pyrimidine-4-carboxylate (CAS 1823963-72-9) is a trisubstituted pyrimidine building block with molecular formula C9H14N4O2 and molecular weight 210.23 g/mol. It features a 5-amino group, a 6-ethylamino substituent, and a 4-ethyl carboxylate ester, placing it within the 5,6-diaminopyrimidine-4-carboxylate chemotype.

Molecular Formula C9H14N4O2
Molecular Weight 210.23 g/mol
Cat. No. B11776038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-6-(ethylamino)pyrimidine-4-carboxylate
Molecular FormulaC9H14N4O2
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCCNC1=NC=NC(=C1N)C(=O)OCC
InChIInChI=1S/C9H14N4O2/c1-3-11-8-6(10)7(12-5-13-8)9(14)15-4-2/h5H,3-4,10H2,1-2H3,(H,11,12,13)
InChIKeyBIUIRCJAYRKGBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-amino-6-(ethylamino)pyrimidine-4-carboxylate (CAS 1823963-72-9): Structural Profile, Key Properties, and Procurement Context


Ethyl 5-amino-6-(ethylamino)pyrimidine-4-carboxylate (CAS 1823963-72-9) is a trisubstituted pyrimidine building block with molecular formula C9H14N4O2 and molecular weight 210.23 g/mol . It features a 5-amino group, a 6-ethylamino substituent, and a 4-ethyl carboxylate ester, placing it within the 5,6-diaminopyrimidine-4-carboxylate chemotype . The compound is commercially available from multiple vendors at purities ranging from 95% to NLT 98% . Computed physicochemical properties include a Topological Polar Surface Area (TPSA) of 90.13 Ų and an XLogP3 of approximately 0.67, indicating moderate hydrogen-bonding capacity and balanced hydrophilicity–lipophilicity . This compound serves as a key intermediate for constructing more complex aminopyrimidine-based pharmacophores, particularly in kinase inhibitor and chemokine receptor antagonist programs [1][2].

Why Ethyl 5-amino-6-(ethylamino)pyrimidine-4-carboxylate Cannot Be Casually Substituted by Its Closest In-Class Analogs


Aminopyrimidine building blocks with different N-alkyl substituents at the 6-position exhibit distinct steric, electronic, and solubility profiles that directly impact downstream synthetic efficiency and SAR exploration. Generic substitution with the methylamino analog (Ethyl 5-amino-6-(methylamino)pyrimidine-4-carboxylate, CAS 1095823-03-2) or the unsubstituted 5-amino analog (Ethyl 5-aminopyrimidine-4-carboxylate, CAS 59950-51-5) alters hydrogen-bond donor/acceptor counts, TPSA, rotatable bond count, and lipophilicity–parameters that govern molecular recognition in biological targets and reaction selectivity in further derivatization . These quantifiable differences make direct one-for-one replacement scientifically indefensible without re-validation of the downstream SAR or synthetic route .

Quantitative Differentiation Evidence: Ethyl 5-amino-6-(ethylamino)pyrimidine-4-carboxylate vs. Closest Analogs


Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity Differentiation vs. Unsubstituted 5-Amino Analog

The target compound has a TPSA of 90.13 Ų versus 78.10 Ų for the unsubstituted 5-amino analog (Ethyl 5-aminopyrimidine-4-carboxylate, CAS 59950-51-5) . This 12.03 Ų increase (15.4% relative difference) arises from the additional ethylamino group, which adds one H-bond donor and increases H-bond acceptor count from 5 to 6. Higher TPSA generally correlates with reduced passive membrane permeability and may influence oral bioavailability of derived compounds .

TPSA hydrogen bonding drug-likeness membrane permeability

Molecular Weight and Rotatable Bond Count Differentiation vs. Methylamino Analog

The target compound (MW = 210.23 g/mol; 4 rotatable bonds) is differentiated from the methylamino analog Ethyl 5-amino-6-(methylamino)pyrimidine-4-carboxylate (CAS 1095823-03-2; MW = 196.21 g/mol; 3 rotatable bonds) . The additional methylene unit in the ethylamino substituent adds +14.02 g/mol (7.1% increase) and one additional rotatable bond, which influences conformational entropy and may affect binding affinity in target proteins .

molecular weight rotatable bonds fragment-based drug design lead-likeness

Computational Lipophilicity (XLogP3) Differentiation vs. 5-Unsubstituted Analog

The target compound has an XLogP3 of 0.6673 compared to 0.8167 for the unsubstituted analog Ethyl 5-aminopyrimidine-4-carboxylate (CAS 59950-51-5) . Despite the addition of an ethyl group, the polarity introduced by the secondary amine reduces the computed LogP by 0.1494 log units (18.3% decrease), indicating counterintuitively improved predicted aqueous solubility for the ethylamino-substituted compound.

lipophilicity XLogP3 solubility ADME prediction

Vendor Purity Tier Differentiation: NLT 98% ISO-Certified Grade vs. Standard 95% Grade

The target compound is supplied by MolCore at NLT 98% purity under ISO-certified quality systems, whereas alternative vendors such as Leyan and CheMenu supply the compound at 95% purity without stated ISO certification . This 3-percentage-point minimum purity difference, combined with formal quality system certification, reduces the risk of unidentified impurities interfering with sensitive biological assays or catalytic transformations.

purity ISO certification quality assurance GLP compliance

Regiochemical Substitution Pattern Uniqueness: 5-Amino-6-Ethylamino vs. Alternative Regioisomers for Kinase Hinge-Binding

The 5-amino-6-ethylamino substitution pattern on the pyrimidine-4-carboxylate core presents a specific hydrogen-bond donor–acceptor arrangement distinct from regioisomeric 4-amino-6-ethylamino or 2-amino-6-ethylamino patterns. Patent literature explicitly claims aminopyrimidines with 5,6-diamino substitution as potent SYK inhibitors (US20110245205A1) and P2Y12 receptor antagonists (US20080194576A1), where the relative positioning of amino and alkylamino groups determines kinase hinge-binding geometry [1][2]. The ethylamino analog provides intermediate steric demand relative to methylamino and larger alkylamino variants, a parameter directly relevant to kinase selectivity profiling.

regiochemistry kinase inhibitor hinge-binding motif SYK BTK

Optimal Procurement and Application Scenarios for Ethyl 5-amino-6-(ethylamino)pyrimidine-4-carboxylate


Medicinal Chemistry Library Synthesis Requiring Defined TPSA and LogP Windows

When constructing fragment-based or lead-like screening libraries with specific TPSA (e.g., <100 Ų) and LogP (0.5–1.0) constraints, the target compound (TPSA = 90.13 Ų; XLogP3 = 0.6673) provides a quantitatively characterized building block . Substituting the unsubstituted 5-amino analog (PSA = 78.10; XLogP3 = 0.8167) would shift the library's property distribution and potentially alter hit-finding outcomes . This scenario applies to academic screening centers and biotech hit-to-lead programs where compound property consistency across libraries is critical for data reproducibility.

Kinase Inhibitor Scaffold Diversification: SYK, BTK, and P2Y12 Antagonist Programs

The 5-amino-6-ethylamino pyrimidine-4-carboxylate scaffold is structurally related to aminopyrimidine cores claimed in SYK inhibitor patents [1] and P2Y12 receptor antagonist patents [2]. The ethylamino substituent at position 6 represents a calculated step in SAR exploration between smaller methylamino and larger alkylamino variants, enabling systematic optimization of kinase selectivity and pharmacokinetic properties. Procurement of this specific building block supports medicinal chemistry teams seeking to diversify patent space around ATP-competitive kinase inhibitors.

Chemokine Receptor Antagonist Development: CCR5-Mediated Indications

Aminopyrimidine derivatives with ethylamino substitution have been preliminarily identified as CCR5 antagonists with potential relevance to HIV infection, asthma, rheumatoid arthritis, and COPD [3]. While direct quantitative data for this exact compound against CCR5 are not yet publicly available, the structural precedent supports its use as a synthetic intermediate in CCR5 antagonist lead optimization. Researchers should independently confirm target engagement through in-house biological evaluation.

GLP-Compliant and Regulated Research Environments Requiring ISO-Certified High-Purity Building Blocks

For programs transitioning from discovery to preclinical development–including GLP toxicology studies, impurity profiling, and scalable process chemistry–the NLT 98% purity grade with ISO 9001 certification from MolCore provides traceable quality assurance . The 3-percentage-point purity differential over standard 95% grades reduces the risk of impurity-driven assay artifacts and supports regulatory documentation requirements for advanced lead candidates.

Quote Request

Request a Quote for Ethyl 5-amino-6-(ethylamino)pyrimidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.